

Non-specific binding of GlyH-101 in experimental systems

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Compound of Interest

Compound Name: GlyH-101

Cat. No.: B15614586

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Technical Support Center: GlyH-101

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the non-specific binding of **GlyH-101** in experimental systems. This resource is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of **GlyH-101**?

GlyH-101 is a glycine hydrazide that functions as a pore-occluding inhibitor of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) chloride channel.^{[1][2][3]} It binds to a site near the external entrance of the CFTR pore, thereby physically blocking the passage of chloride ions.^{[1][2][3]} This inhibition is reversible and occurs rapidly, within minutes of application.^{[1][2]} The blocking action of **GlyH-101** is voltage-dependent, showing stronger inhibition at positive membrane potentials.^{[1][2][4]}

Q2: I am observing effects in my experiment that don't seem to be related to CFTR inhibition. Is it possible that **GlyH-101** has off-target effects?

Yes, it is highly likely. Numerous studies have reported significant off-target effects and non-specific binding of **GlyH-101**. At concentrations typically used to inhibit CFTR, **GlyH-101** has been shown to affect other ion channels and cellular processes.^{[5][6][7]} Therefore, it is crucial to consider these non-specific effects when interpreting your experimental data.

Q3: What are the known off-targets of **GlyH-101**?

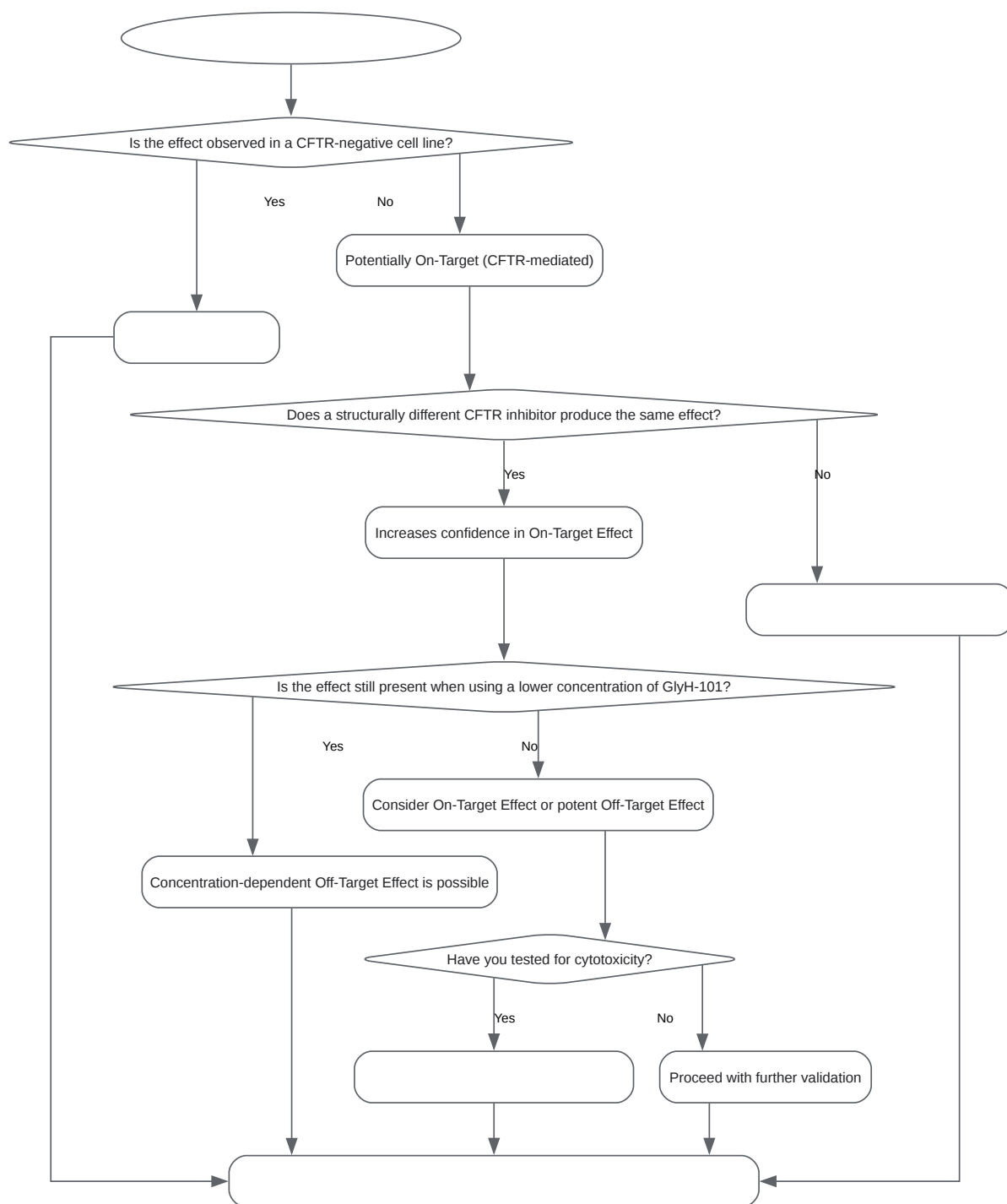
GlyH-101 has been demonstrated to inhibit several other channels and cellular functions, including:

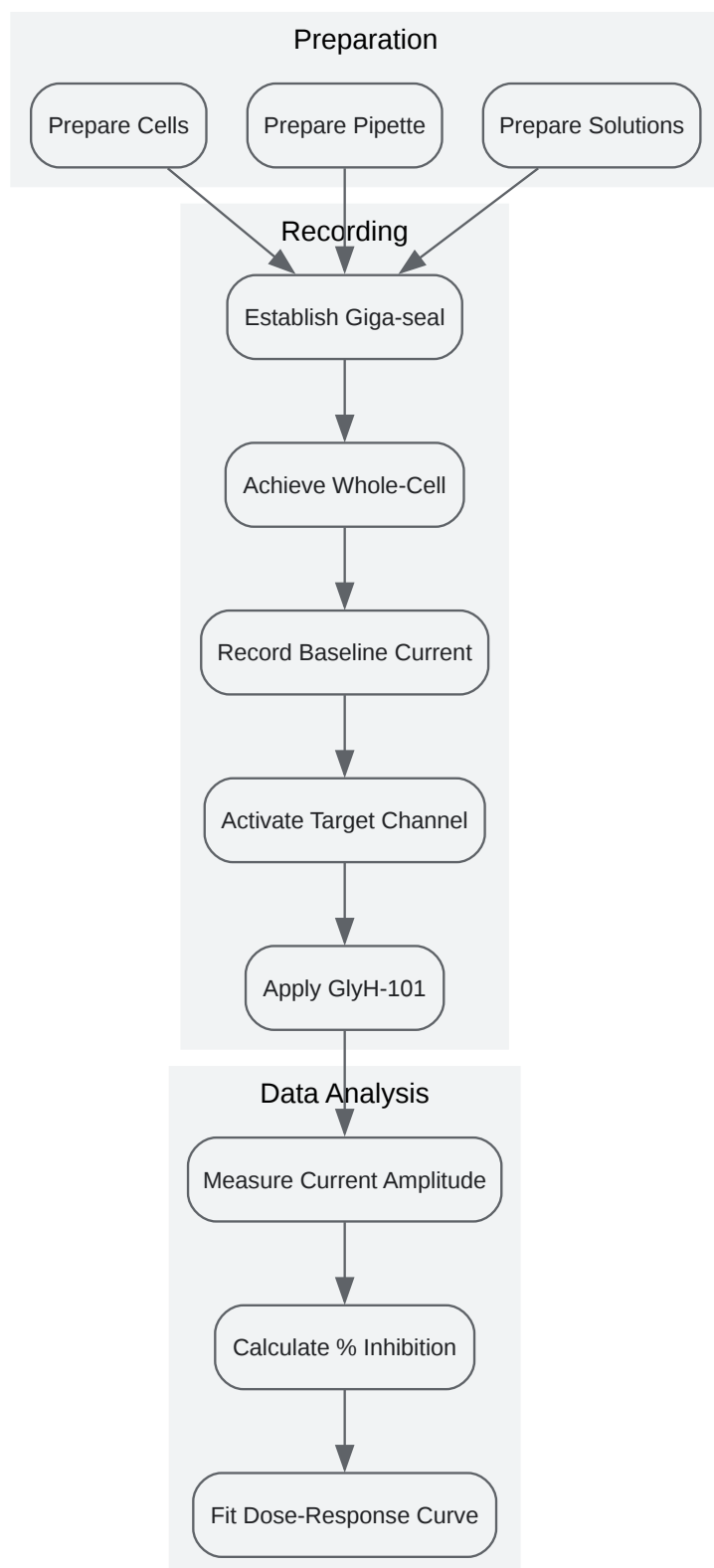
- Volume-Sensitive Outwardly Rectifying (VSORC) Cl⁻ Channels: **GlyH-101** inhibits VSORC conductance at concentrations similar to those used for CFTR inhibition.[\[5\]](#)[\[8\]](#)[\[9\]](#)
- Ca²⁺-Activated Cl⁻ Channels (CaCC): Inhibition of CaCC has also been observed.[\[5\]](#)[\[9\]](#)
- Store-Operated Calcium Entry (SOCE): **GlyH-101** can block SOCE, likely through the inhibition of Orai1-mediated currents.[\[6\]](#) This effect has been observed in cells that do not express CFTR.[\[6\]](#)
- Epithelial Na⁺ Channel (ENaC): Both αβγ-ENaC and δβγ-ENaC isoforms are inhibited by **GlyH-101**.[\[6\]](#)
- Mitochondrial Function: Like other CFTR inhibitors, **GlyH-101** has been shown to target mitochondrial functions independently of its effect on chloride channels.[\[7\]](#)[\[8\]](#)
- Cell Viability and Proliferation: At higher concentrations (typically >5-10 μM) and with prolonged exposure (e.g., 24 hours), **GlyH-101** can exhibit cytotoxicity and antiproliferative activity.[\[5\]](#)[\[8\]](#)[\[10\]](#)

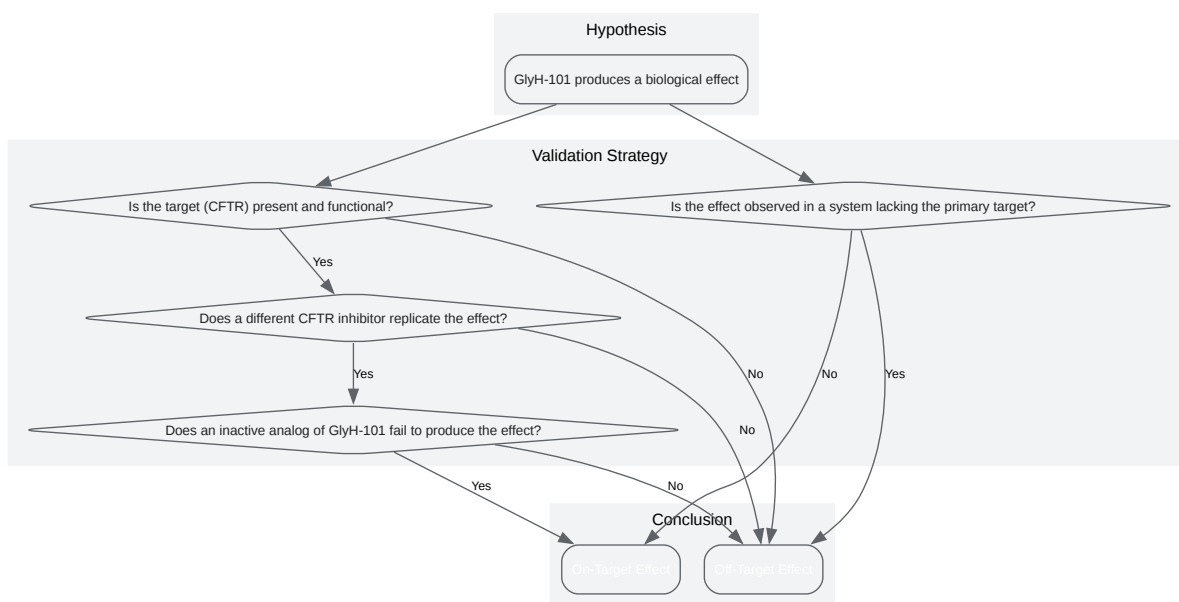
Troubleshooting Guides

Issue: Unexpected or inconsistent results when using **GlyH-101**.

This is a common issue and can often be attributed to the non-specific effects of **GlyH-101**. The following troubleshooting workflow can help you dissect the on-target versus off-target effects in your experiments.







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